molecular formula C6H11Cl2N B12648637 Cyclohexanamine, N,N-dichloro- CAS No. 26307-01-7

Cyclohexanamine, N,N-dichloro-

Cat. No.: B12648637
CAS No.: 26307-01-7
M. Wt: 168.06 g/mol
InChI Key: CFLUYJQBWLZVDH-UHFFFAOYSA-N
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Description

Properties

CAS No.

26307-01-7

Molecular Formula

C6H11Cl2N

Molecular Weight

168.06 g/mol

IUPAC Name

N,N-dichlorocyclohexanamine

InChI

InChI=1S/C6H11Cl2N/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

CFLUYJQBWLZVDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, N,N-dichloro- can be synthesized through the chlorination of cyclohexanamine. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the amine group.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanamine, N,N-dichloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Radical Chemistry

Chlorinated amines like N,N-dichlorocyclohexylamine may participate in radical-mediated reactions. For example:

  • Homolytic N–Cl cleavage : Structurally similar compounds (e.g., N,N-dichlorobenzenesulfonamide) undergo homolytic cleavage to generate nitrogen-centered radicals (NCRs) . These radicals can add to alkenes, enabling cyclization or functionalization (e.g., imidation or halogenation) .

  • Potential applications : Such radicals could theoretically facilitate cycloadditions or cross-coupling under suitable conditions (e.g., initiation with triethylborane or light) .

Substitution and Hydrolysis

Chloroamines often undergo nucleophilic substitution or hydrolysis. While not explicitly detailed for this compound, analogous systems like N,N-dichlorocyclohexylamine might react with:

  • Nucleophiles (e.g., water, alcohols): Substitute Cl atoms to form hydroxyl or ether derivatives.

  • Base : Potential elimination to form imines or other nitrogen-containing heterocycles.

Preparation of Derivatives

A patent describes the synthesis of N-cyclohexyl-2-aminoethanesulfonic acid using cyclohexylamine, 1,2-dichloroethane, and sodium sulfite under reflux conditions . While this involves cyclohexylamine (not the dichloro derivative), the reaction highlights:

  • Conditions : Solvent (water/ethanol), catalyst (Cu powder), reflux at 0.8–1.2 hours.

  • Product : High-purity (>99%) aminoethanesulfonic acid via one-pot synthesis.

Nucleating Agents

N,N′-dicyclohexyldicarboxamides (structurally distinct but related) are used as nucleating agents in isotactic polypropylene (iPP) . Though not directly applicable, this suggests cyclohexylamine derivatives can influence polymer crystallization, hinting at potential applications for dichloro derivatives.

Physical and Spectroscopic Data

Property Value Source
Molecular FormulaC₆H₁₁Cl₂N
Molecular Weight168.06 g/mol
SMILESC1CCC(CC1)N(Cl)Cl
CAS Registry Number26307-01-7

Mechanistic Considerations

  • Radical Stability : NCRs generated from dichloroamines may exhibit selectivity for π-systems over hydrogen abstraction .

  • Thermal Stability : Analogous chlorinated amines (e.g., N,N-dichlorobenzenesulfonamide) require controlled heating to avoid decomposition .

Limitations and Gaps

The provided sources lack direct experimental data on N,N-dichlorocyclohexylamine’s reactions. Inferences are drawn from structurally similar compounds (e.g., dichlorobenzenesulfonamide) , but specific reactivity data (e.g., reaction rates, yields, or intermediates) remain unreported.

Scientific Research Applications

Cyclohexanamine, N,N-dichloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanamine, N,N-dichloro- involves its interaction with various molecular targets. The chlorine atoms on the nitrogen can participate in electrophilic interactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Cyclohexanamine: The base compound lacks substituents on the amine group, enabling strong hydrogen bonding and reactivity. Its nematicidal activity is attributed to interactions with nematode cellular membranes . However, this may also reduce stability compared to non-halogenated analogs. Dicyclohexylamine: Bulky cyclohexyl groups hinder reactivity but improve lipid solubility, making it effective as a corrosion inhibitor in industrial settings . 4,4'-Methylenebis(cyclohexanamine): The bridged structure introduces steric complexity, influencing its use in polymer production and material science .

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